4-ethoxy-N-(3-methylbutyl)aniline
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Overview
Description
4-ethoxy-N-(3-methylbutyl)aniline is an organic compound with the molecular formula C13H21NO and a molecular weight of 207.31 g/mol . It is a derivative of aniline, featuring an ethoxy group at the para position and a 3-methylbutyl group attached to the nitrogen atom. This compound is used primarily in research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-ethoxy-N-(3-methylbutyl)aniline typically involves the alkylation of 4-ethoxyaniline with 3-methylbutyl halides under basic conditions. The reaction can be carried out in the presence of a base such as sodium hydroxide or potassium carbonate in an appropriate solvent like ethanol or acetone. The reaction mixture is usually heated to reflux to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction completion. The product is then purified using techniques such as distillation or crystallization to achieve the desired purity levels .
Chemical Reactions Analysis
Types of Reactions
4-ethoxy-N-(3-methylbutyl)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding quinones or nitroso derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield amines or other reduced forms.
Substitution: The ethoxy group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Quinones or nitroso derivatives.
Reduction: Amines or other reduced forms.
Substitution: Various substituted aniline derivatives.
Scientific Research Applications
4-ethoxy-N-(3-methylbutyl)aniline is used in various scientific research applications, including:
Chemistry: As an intermediate in the synthesis of more complex organic molecules.
Biology: In the study of enzyme interactions and metabolic pathways.
Industry: Used in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 4-ethoxy-N-(3-methylbutyl)aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The ethoxy and 3-methylbutyl groups influence the compound’s binding affinity and specificity towards these targets. The pathways involved may include inhibition or activation of enzymatic activity, modulation of receptor signaling, or alteration of metabolic processes .
Comparison with Similar Compounds
Similar Compounds
4-ethoxyaniline: Lacks the 3-methylbutyl group, making it less hydrophobic and potentially less active in certain biological systems.
N-(3-methylbutyl)aniline: Lacks the ethoxy group, which may affect its reactivity and binding properties.
4-methoxy-N-(3-methylbutyl)aniline: Similar structure but with a methoxy group instead of an ethoxy group, which can influence its chemical and biological properties.
Uniqueness
4-ethoxy-N-(3-methylbutyl)aniline is unique due to the presence of both the ethoxy and 3-methylbutyl groups, which confer specific chemical reactivity and biological activity. These functional groups enhance its solubility, binding affinity, and overall versatility in various applications .
Properties
Molecular Formula |
C13H21NO |
---|---|
Molecular Weight |
207.31 g/mol |
IUPAC Name |
4-ethoxy-N-(3-methylbutyl)aniline |
InChI |
InChI=1S/C13H21NO/c1-4-15-13-7-5-12(6-8-13)14-10-9-11(2)3/h5-8,11,14H,4,9-10H2,1-3H3 |
InChI Key |
XGWHASGRKHDWIR-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)NCCC(C)C |
Origin of Product |
United States |
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